Valtorcitabine

Übersicht

Beschreibung

Valtorcitabin ist ein synthetisches Nukleosidanalogon, das auf seine potenzielle Verwendung bei der Behandlung chronischer Hepatitis-B-Virus (HBV)-Infektionen untersucht wurde. Es ist ein Prodrug von L-Desoxycytidin, das entwickelt wurde, um die orale Bioverfügbarkeit zu verbessern und die antivirale Aktivität zu verstärken .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Valtorcitabin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Veresterung von L-Valin mit 2’-Desoxycytidin beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Schutzgruppen, um selektive Reaktionen an bestimmten Stellen des Moleküls zu gewährleisten. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Valtorcitabin beinhaltet die Skalierung des Laborsyntheseprozesses unter Gewährleistung von Konsistenz, Sicherheit und Wirtschaftlichkeit. Dies beinhaltet die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen, um die Verbindung im großen Maßstab zu produzieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Valtorcitabine is synthesized through a series of chemical reactions involving the esterification of L-valine with 2’-deoxycytidine. The process typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, purification methods, and quality control measures to produce the compound on a large scale .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Valtorcitabin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Halogenide, Amine.

Elektrophile: Alkylhalogenide, Säurechloride

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Valtorcitabin zur Bildung entsprechender Oxoverbindungen führen, während die Reduktion Desoxyderivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Valtorcitabin wurde ausgiebig auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HBV. Es hat sich als vielversprechend erwiesen, die HBV-Replikation durch das Targeting der viralen DNA-Polymerase zu hemmen. Darüber hinaus wurde Valtorcitabin in Kombination mit anderen antiviralen Mitteln wie Telbivudin untersucht, um die therapeutische Wirksamkeit zu verbessern und das Risiko von Arzneimittelresistenz zu reduzieren .

Wirkmechanismus

Valtorcitabin übt seine antiviralen Wirkungen aus, indem es innerhalb der infizierten Zellen in seine aktive Triphosphatform umgewandelt wird. Diese aktive Form hemmt das HBV-DNA-Polymerase-Enzym und verhindert die Replikation der viralen DNA. Die Verbindung zielt selektiv auf die virale Polymerase ab, ohne menschliche zelluläre Polymerasen zu beeinflussen, wodurch potenzielle Nebenwirkungen minimiert werden .

Wirkmechanismus

Valtorcitabine exerts its antiviral effects by being converted into its active triphosphate form within the infected cells. This active form inhibits the HBV DNA polymerase enzyme, preventing the replication of viral DNA. The compound selectively targets the viral polymerase without affecting human cellular polymerases, thereby minimizing potential side effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Telbivudin: Ein weiteres Nukleosidanalogon, das zur Behandlung von HBV eingesetzt wird.

Lamivudin: Ein Nukleosid-Reverse-Transkriptase-Hemmer, der zur Behandlung von HBV und HIV eingesetzt wird.

Entecavir: Ein starkes antivirales Mittel für HBV

Einzigartigkeit

Valtorcitabin ist einzigartig in seiner verbesserten oralen Bioverfügbarkeit und selektiven Hemmung der HBV-DNA-Polymerase. Sein Prodrug-Design ermöglicht eine bessere Absorption und Umwandlung in die aktive Form im Körper, was es zu einem vielversprechenden Kandidaten für die Kombinationstherapie mit anderen antiviralen Mitteln macht .

Biologische Aktivität

Valtorcitabine, also known as L-deoxycytidine, is a nucleoside analogue currently under investigation for its antiviral properties, particularly against the hepatitis B virus (HBV). This article delves into its biological activity, including mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.

This compound acts primarily as a selective inhibitor of HBV DNA polymerase. Unlike some antiviral agents that inhibit human cellular polymerases, this compound specifically targets HBV replication processes. Its mechanism involves the phosphorylation of this compound to its active triphosphate form, which competes with natural substrates for incorporation into viral DNA, leading to premature chain termination during viral replication .

Phase I and II Trials

Initial studies have demonstrated this compound's efficacy in reducing HBV viral load. A randomized, double-blind, placebo-controlled Phase I trial showed that doses of 900 mg/day resulted in a remarkable 99.9% reduction in HBV-DNA levels over a 12-week follow-up period .

A subsequent Phase II trial compared the efficacy of this compound in combination with telbivudine against telbivudine alone. Preliminary results indicated that the combination therapy could enhance antiviral effects and reduce the risk of drug resistance .

| Trial Phase | Study Design | Dosage | Outcome |

|---|---|---|---|

| Phase I | Randomized, double-blind | 50-1200 mg/day | 99.9% reduction in HBV-DNA at 900 mg/day |

| Phase II | Combination with telbivudine | 900 mg/day + telbivudine | Enhanced antiviral efficacy; reduced resistance risk |

Safety Profile

In clinical trials, this compound has shown a safety profile comparable to placebo, indicating good tolerability among patients with chronic HBV infection. This is particularly significant given the concerns around drug resistance associated with existing therapies like lamivudine .

Synergistic Effects

Research indicates that this compound exhibits synergistic effects when used in conjunction with other antiviral agents such as telbivudine. Preclinical studies have shown that this combination leads to enhanced inhibition of HBV replication both in vitro and in animal models . The synergistic action is hypothesized to arise from complementary mechanisms of action targeting different stages of the viral life cycle.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A patient with chronic hepatitis B who was resistant to lamivudine treatment was switched to a regimen including this compound and telbivudine. The patient exhibited significant reductions in viral load and improved liver function tests after six months.

- Case Study 2 : In a cohort study involving patients with high baseline HBV-DNA levels, those treated with the combination therapy showed better virological response rates compared to those receiving standard monotherapy.

Eigenschaften

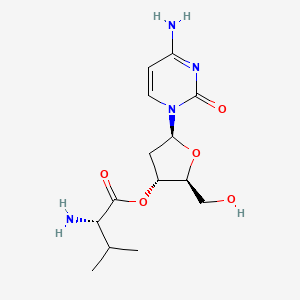

IUPAC Name |

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCYZPOEGWLYRM-QCZKYFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870342 | |

| Record name | Valtorcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380886-95-3 | |

| Record name | Valtorcitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valtorcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valtorcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALTORCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.